molecular formula C11H9ClF3NO3S B3389943 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 947498-97-7

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B3389943
CAS No.: 947498-97-7
M. Wt: 327.71 g/mol
InChI Key: SVPHRPKUEGQVEO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a fluorinated sulfonyl chloride derivative of tetrahydroquinoline. Its structure features a trifluoroacetyl group at position 1 and a sulfonyl chloride moiety at position 6 of the tetrahydroquinoline scaffold. This compound is a reactive intermediate, primarily utilized in synthesizing sulfonamide derivatives for pharmaceutical applications, such as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)8-3-4-9-7(6-8)2-1-5-16(9)10(17)11(13,14)15/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHRPKUEGQVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696734
Record name 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947498-97-7
Record name 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride, while the sulfonyl chloride group is added using chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives, while reduction reactions can modify the trifluoroacetyl group.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of trifluoroacetic acid and sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are outlined below:

Positional Isomers: Sulfonyl Chloride Substitution

  • 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride (Compound 4) Sulfonyl chloride at position 6. Synthesized via chlorosulfonic acid treatment of a tetrahydroisoquinoline precursor in CHCl₃ at 0°C . Reactivity: Position 6 sulfonyl chloride may favor nucleophilic substitution at sterically accessible sites.
  • 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (Compound 5) Sulfonyl chloride at position 7. Similar synthesis conditions to Compound 4 but with distinct regioselectivity . Applications: Position 7 derivatives are often preferred for steric or electronic compatibility in coupling reactions.

Substituent Effects: Bromo vs. Trifluoroacetyl Groups

  • 7-Bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonyl chloride (Compound 10) Bromine at position 7 introduces steric hindrance and alters electronic properties. Synthesis requires extended heating (60°C for 2 hours) post-chlorosulfonation, reflecting increased stability of brominated intermediates . HRMS Calcd. m/z 306.9820 (C₁₁H₉BrF₃NO), Found: 306.9792 .

Structural Analogues with Alternative Functional Groups

  • 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline Replaces trifluoroacetyl with a 2-fluorophenyl group. Lacks sulfonyl chloride, reducing reactivity but enhancing lipophilicity for CNS-targeting applications .
  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Trifluoromethyl group at position 6 instead of sulfonyl chloride. Used as a building block for RORγt agonists/inverse agonists in immunomodulation studies .

Reactivity and Stability

  • Sulfonyl Chloride Reactivity : All sulfonyl chloride derivatives (Compounds 4, 5, 10) are highly reactive toward amines or alcohols to form sulfonamides or sulfonate esters, critical for drug discovery .
  • Trifluoroacetyl Stability : The electron-withdrawing trifluoroacetyl group enhances resistance to hydrolysis compared to acetylated analogs, improving shelf life .

Biological Activity

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoroacetyl group and a sulfonyl chloride moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name : 1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride
  • Molecular Formula : C11H9ClF3NO3S
  • Molecular Weight : 327.71 g/mol

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and hydrolysis. The trifluoroacetyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes or receptors. The following points summarize its proposed mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity.
  • Hydrogen Bonding : The trifluoroacetyl group can form strong hydrogen bonds with target biomolecules, enhancing binding affinity.
  • Biochemical Modulation : These interactions can modulate various biochemical pathways, resulting in observed biological effects such as antimicrobial or anticancer activities.

Biological Activities

Research studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties against various pathogens. A study evaluating its derivatives found significant inhibition against gram-positive and gram-negative bacteria.

Anticancer Properties

The compound's derivatives have been explored for their anticancer activities. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized derivatives.
    • Methodology : Disk diffusion method against standard bacterial strains.
    • Results : Several derivatives showed zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli.
    • : The presence of the trifluoroacetyl group enhances the antimicrobial efficacy of the derivatives.
  • Evaluation of Anticancer Activity :
    • Objective : To assess the cytotoxicity of this compound against human cancer cell lines.
    • Methodology : MTT assay to determine cell viability after treatment.
    • Results : IC50 values were determined to be in the low micromolar range for several cancer cell lines.
    • : The compound exhibits significant potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities attributed to the unique functional groups present in this compound. Below is a summary table comparing this compound with other related compounds:

Compound NameBiological ActivityMechanism
Trifluoroacetyl chlorideModerate antimicrobialNon-specific
Sulfonamide derivativesAntibacterialInhibition of folate synthesis
Tetrahydroquinoline derivativesAnticancerApoptosis induction

Q & A

Q. What are the key synthetic routes for preparing 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride?

  • Methodological Answer : The compound is synthesized via sulfonation of a trifluoroacetyl-substituted tetrahydroquinoline precursor. A typical route involves:
  • Step 1 : Reacting 1,2,3,4-tetrahydroquinoline with 2,2,2-trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 1-position.
  • Step 2 : Sulfonation at the 6-position using chlorosulfonic acid (ClSO₃H) in chloroform at 0°C, followed by quenching and purification via column chromatography or recrystallization .
  • Critical Factors : Moisture-sensitive reagents (e.g., chlorosulfonic acid) require anhydrous conditions. Temperature control during sulfonation prevents side reactions like over-sulfonation or decomposition.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of sulfonation and trifluoroacetyl group attachment. For example, the sulfonyl chloride proton environment appears as a deshielded singlet in 1^1H NMR (~δ 7.8–8.0 ppm), while trifluoroacetyl carbons resonate at ~δ 115–120 ppm in 13^{13}C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M–H]⁻ at m/z 325.9871, matching C₁₁H₉ClF₃NO₃S) .
  • Elemental Analysis : Ensures purity (>97%) by verifying C, H, N, S, and Cl content.

Advanced Research Questions

Q. What strategies optimize the sulfonation step in the synthesis?

  • Methodological Answer : Optimization involves:
  • Reagent Selection : Chlorosulfonic acid is preferred over alternatives (e.g., SO₃) due to higher electrophilicity and regioselectivity for aromatic sulfonation at the 6-position .
  • Solvent Effects : Chloroform or dichloromethane stabilizes reactive intermediates, while polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.
  • Temperature Control : Maintaining 0°C during reagent addition minimizes thermal decomposition of the sulfonyl chloride intermediate. Post-reaction, gradual warming to room temperature ensures completion .

Q. How does the trifluoroacetyl group influence the compound’s reactivity and stability?

  • Methodological Answer : The trifluoroacetyl group:
  • Electron-Withdrawing Effect : Enhances electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) .
  • Steric Hindrance : The bulky CF₃ group may slow down reactions at the 1-position but does not impede sulfonation at the 6-position due to the planar aromatic ring .
  • Stability : The group stabilizes the tetrahydroquinoline core against oxidation, as evidenced by thermal gravimetric analysis (TGA) showing decomposition >200°C .

Q. What are the challenges in crystallographic analysis of sulfonyl chloride derivatives?

  • Methodological Answer : Challenges include:
  • Moisture Sensitivity : Sulfonyl chloride hydrolyzes rapidly; crystals must be grown under inert, anhydrous conditions (e.g., ethyl acetate/hexane mixtures under nitrogen) .
  • Conformational Flexibility : The tetrahydroquinoline ring adopts a half-chair conformation, complicating refinement. Bond-angle sums at nitrogen (e.g., 354.61° in related structures) indicate slight pyramidalization .
  • Weak Hydrogen Bonds : C–H···O interactions (e.g., C14–H14···O1) form chains but require high-resolution X-ray diffraction (≤0.8 Å) for accurate modeling .

Q. How can derivatives of this compound be designed for biological activity screening?

  • Methodological Answer : Derivatives are synthesized via:
  • Sulfonamide Formation : React with amines (e.g., pyridin-3-amine) in dichloromethane/triethylamine to replace the chloride. Purity via flash chromatography (e.g., silica gel, 5% MeOH/CH₂Cl₂) .
  • Biological Assay Design : Test for enzyme inhibition (e.g., PTP1B or RNA polymerase) using kinetic assays (IC₅₀ determination) and docking studies (PDB: 1T4J for PTP1B). For example, sulfonamide derivatives showed sub-micromolar activity in preliminary screens .
  • SAR Studies : Compare substituents (e.g., trifluoromethyl vs. cyano groups) to correlate structure with activity. For instance, 4-((6-pyridin-3-yl)sulfonyl)benzonitrile exhibited enhanced solubility and target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

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